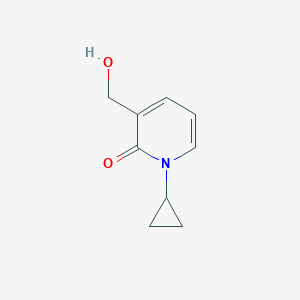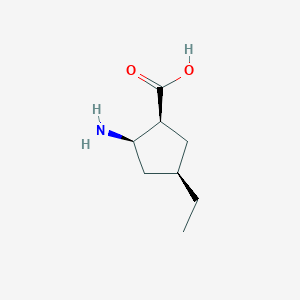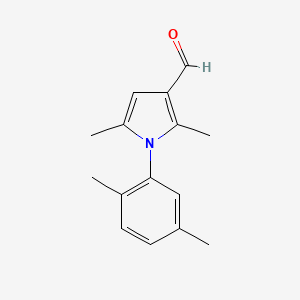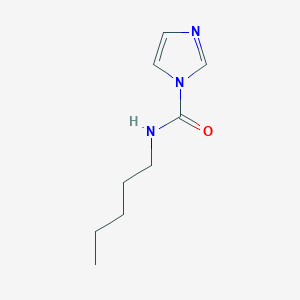![molecular formula C12H21NO4 B13153164 (3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13153164.png)
(3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano[3,2-b]pyrrole-1(2H)-carboxylic acid, hexahydro-3-hydroxy-, 1,1-dimethylethyl ester, (3R,3aS,7aR)- is a complex heterocyclic compound It features a pyrano[3,2-b]pyrrole core structure, which is a fused ring system combining a pyrrole and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrano[3,2-b]pyrrole derivatives typically involves multicomponent reactions. One common method is the acid-catalyzed cyclocondensation reaction of 3-hydroxypyrrole, malononitrile, and various aldehydes. This reaction is often carried out in the presence of a silica-supported ionic liquid catalyst, such as 1-methyl-3-(triethoxysilylpropyl)imidazolium hydrogen sulfate . The reaction conditions usually involve moderate temperatures and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production methods for pyrano[3,2-b]pyrrole derivatives are not extensively documented. the use of scalable one-pot multicomponent reactions is advantageous for industrial applications due to their efficiency and simplicity. These methods often do not require the isolation of intermediate compounds, making them environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrano[3,2-b]pyrrole derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce different substituents onto the pyrrole or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrano[3,2-b]pyrrole-1(2H)-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrano[3,2-b]pyrrole compounds .
Wissenschaftliche Forschungsanwendungen
Pyrano[3,2-b]pyrrole derivatives have several scientific research applications:
Chemistry: These compounds are used as building blocks in organic synthesis to create more complex molecules.
Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore their potential as therapeutic agents due to their unique structural features.
Industry: Pyrano[3,2-b]pyrrole derivatives are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of pyrano[3,2-b]pyrrole derivatives involves their interaction with various molecular targets. These compounds can act as inhibitors of specific enzymes or receptors, leading to changes in cellular processes. For example, some derivatives have been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds have a similar fused ring structure but differ in the position of the pyrrole and pyran rings.
Pyrano[2,3-d]pyrimidines: These compounds feature a pyrimidine ring fused to a pyran ring and have different biological activities.
Pyrano[2,3-b]quinolines: These derivatives have a quinoline ring fused to a pyran ring and are used in different applications.
Uniqueness
Pyrano[3,2-b]pyrrole derivatives are unique due to their specific ring fusion and the potential for diverse functionalization. This structural uniqueness allows for a wide range of chemical modifications and applications, making them valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
tert-butyl (3R,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-9(14)10-8(13)5-4-6-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9-,10+/m1/s1 |
InChI-Schlüssel |
YGPOVGXTDBUOGY-BBBLOLIVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1CCCO2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)



![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)
![diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate](/img/structure/B13153134.png)





![7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13153158.png)
